(4-bromo-2-methylphenyl)(2-pyridinylmethyl)amine oxalate
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Overview
Description
(4-bromo-2-methylphenyl)(2-pyridinylmethyl)amine oxalate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound is a selective agonist of the α7 nicotinic acetylcholine receptor, which is involved in several physiological and pathological processes.
Scientific Research Applications
(4-bromo-2-methylphenyl)(2-pyridinylmethyl)amine oxalate has been extensively studied for its potential applications in various fields. In neuroscience, the compound has been used as a tool to study the α7 nicotinic acetylcholine receptor, which is involved in several neurological disorders such as Alzheimer's disease, schizophrenia, and Parkinson's disease. The compound has also been studied for its potential applications in drug discovery, as it has been shown to have a high affinity for the α7 nicotinic acetylcholine receptor.
Mechanism of Action
The mechanism of action of (4-bromo-2-methylphenyl)(2-pyridinylmethyl)amine oxalate involves the activation of the α7 nicotinic acetylcholine receptor. The α7 receptor is a ligand-gated ion channel that is involved in several physiological and pathological processes, including learning and memory, inflammation, and neuroprotection. Activation of the receptor by (4-bromo-2-methylphenyl)(2-pyridinylmethyl)amine oxalate leads to the influx of calcium ions into the cell, which triggers downstream signaling pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of (4-bromo-2-methylphenyl)(2-pyridinylmethyl)amine oxalate are primarily mediated through the activation of the α7 nicotinic acetylcholine receptor. The compound has been shown to enhance cognitive function in animal models, and has also been shown to have anti-inflammatory and neuroprotective effects. In addition, the compound has been shown to have potential applications in the treatment of several neurological disorders, including Alzheimer's disease, schizophrenia, and Parkinson's disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of using (4-bromo-2-methylphenyl)(2-pyridinylmethyl)amine oxalate in lab experiments is its high affinity for the α7 nicotinic acetylcholine receptor. This makes it a useful tool for studying the receptor and its role in various physiological and pathological processes. However, one limitation of using the compound is its potential toxicity, as it has been shown to have cytotoxic effects at high concentrations.
Future Directions
There are several future directions for research involving (4-bromo-2-methylphenyl)(2-pyridinylmethyl)amine oxalate. One area of research is the development of new drugs that target the α7 nicotinic acetylcholine receptor for the treatment of neurological disorders. Another area of research is the development of new tools for studying the receptor and its role in various physiological and pathological processes. Finally, there is also potential for the compound to be used in the development of new imaging agents for the diagnosis and monitoring of neurological disorders.
Synthesis Methods
The synthesis of (4-bromo-2-methylphenyl)(2-pyridinylmethyl)amine oxalate involves the reaction of 4-bromo-2-methylbenzaldehyde with 2-pyridinemethanamine in the presence of a reducing agent, followed by the addition of oxalic acid. The resulting compound is then purified through recrystallization. This method has been reported to yield the compound with high purity and good yield.
properties
IUPAC Name |
4-bromo-2-methyl-N-(pyridin-2-ylmethyl)aniline;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2.C2H2O4/c1-10-8-11(14)5-6-13(10)16-9-12-4-2-3-7-15-12;3-1(4)2(5)6/h2-8,16H,9H2,1H3;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHMNSLSTMMBZSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)NCC2=CC=CC=N2.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Bromo-2-methylphenyl)(2-pyridinylmethyl)amine oxalate |
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